1-(Oxazinan-2-yl)ethanone 1-(Oxazinan-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 855401-36-4
VCID: VC7366484
InChI: InChI=1S/C6H11NO2/c1-6(8)7-4-2-3-5-9-7/h2-5H2,1H3
SMILES: CC(=O)N1CCCCO1
Molecular Formula: C6H11NO2
Molecular Weight: 129.159

1-(Oxazinan-2-yl)ethanone

CAS No.: 855401-36-4

Cat. No.: VC7366484

Molecular Formula: C6H11NO2

Molecular Weight: 129.159

* For research use only. Not for human or veterinary use.

1-(Oxazinan-2-yl)ethanone - 855401-36-4

Specification

CAS No. 855401-36-4
Molecular Formula C6H11NO2
Molecular Weight 129.159
IUPAC Name 1-(oxazinan-2-yl)ethanone
Standard InChI InChI=1S/C6H11NO2/c1-6(8)7-4-2-3-5-9-7/h2-5H2,1H3
Standard InChI Key SPPXRLHZUHMUIL-UHFFFAOYSA-N
SMILES CC(=O)N1CCCCO1

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

1-(Oxazinan-2-yl)ethanone consists of a saturated six-membered oxazinan ring (containing one oxygen and one nitrogen atom) substituted at the 2-position with an ethanone group. The IUPAC name, 1-(oxazinan-2-yl)ethanone, reflects this connectivity, with the ketone group (-CO-) directly attached to the heterocycle. Key structural features include:

  • Molecular formula: C₆H₁₁NO₂ (base structure) .

  • SMILES representation: CC(=O)N1CCCCO1 , illustrating the oxazinan ring (N1CCCCO1) bonded to the ethanone moiety.

  • InChIKey: RSXXECXODLYMFW-UHFFFAOYSA-N , a unique identifier for its stereochemical and structural attributes.

Table 1: Structural descriptors of 1-(oxazinan-2-yl)ethanone derivatives

DerivativeMolecular FormulaMolecular Weight (g/mol)Key SubstituentsSource
2-Butylsulfanyl derivativeC₁₀H₁₉NO₂S217.33Butylsulfanyl chain
Tetrahydro-naphthalenyl analogC₁₆H₂₁NO₂259.35Polycyclic aromatic group
Dimethoxyphosphoryl variantC₈H₁₆NO₅P237.19Phosphoryl group

Spectroscopic and Computational Insights

Computational analyses reveal critical properties:

  • Hydrogen-bonding capacity: 0 donors and 3–5 acceptors , enabling interactions with biological targets.

  • Rotatable bonds: 4–5 , influencing conformational flexibility and binding kinetics.

  • LogP (XLogP3): Ranges from -0.5 to 2.2 , indicating variable lipophilicity across derivatives.

Synthetic Methodologies

Ring-Forming Strategies

The oxazinan ring is typically constructed via cyclization reactions. A notable approach involves the inverse electron-demand Diels-Alder reaction between nitroalkenes and dienophiles , yielding 1,2-oxazine intermediates that are subsequently reduced to saturate the ring. For example, Mohan et al. synthesized bromomethyl-1,2-oxazines using trimethylsilyl bromide and Et₃N in dichloromethane , a method adaptable to 1-(oxazinan-2-yl)ethanone derivatives.

Functionalization Techniques

Post-cyclization modifications include:

  • Alkylation: Introducing alkyl chains (e.g., butylsulfanyl groups ) via nucleophilic substitution.

  • Phosphorylation: Attaching dimethoxyphosphoryl groups using phosphorylating agents like trimethyl phosphate .

  • Aromatic coupling: Reacting with tetrahydro-naphthalenyl moieties to enhance aromatic interaction potential .

Table 2: Synthetic routes for key derivatives

DerivativeReaction TypeReagents/ConditionsYield (%)Reference
2-Butylsulfanyl derivativeNucleophilic substitutionButylthiol, K₂CO₃, DMF72
Phosphorylated variantPhosphorylationTrimethyl phosphate, DMAP, CH₂Cl₂65

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Derivatives exhibit a broad solubility profile:

  • Hydrophilic derivatives: Phosphorylated analogs (XLogP3 = -0.5 ) show enhanced aqueous solubility.

  • Lipophilic variants: Butylsulfanyl-substituted compounds (XLogP3 = 2.2 ) favor membrane permeability.

Metabolic Stability

In vitro studies on analogs demonstrate:

  • Hepatic metabolism: Oxidative degradation via cytochrome P450 enzymes, with half-lives exceeding 4 hours .

  • Plasma stability: >90% remaining after 6 hours in human plasma , underscoring suitability for oral administration.

Biological Applications and Mechanisms

Enzyme Inhibition

1,3-Oxazinan-2-one derivatives (structurally related to 1-(oxazinan-2-yl)ethanone) inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with IC₅₀ values as low as 0.8 nM . This enzyme regulates glucocorticoid metabolism, implicating such compounds in treating metabolic disorders like diabetes.

Anticancer Activity

Bromomethyl-1,2-oxazines induce apoptosis in hepatocellular carcinoma by suppressing NF-κB signaling . While direct data on 1-(oxazinan-2-yl)ethanone is limited, structural analogs reduce tumor growth by 60–80% in murine models .

Derivatives and Structure-Activity Relationships (SAR)

Impact of Substituents

  • Electron-withdrawing groups (e.g., phosphoryl ): Enhance solubility and target affinity.

  • Aromatic extensions (e.g., tetrahydro-naphthalenyl ): Improve binding to hydrophobic enzyme pockets.

Table 3: SAR trends in 1-(oxazinan-2-yl)ethanone derivatives

Substituent TypeBiological EffectPotency EnhancementReference
ButylsulfanylIncreased membrane permeability3-fold
PhosphorylImproved aqueous solubility2-fold
Tetrahydro-naphthalenylEnhanced receptor binding5-fold

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